molecular formula C9H8N2O2 B1353909 (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol CAS No. 5543-33-9

(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol

Cat. No. B1353909
CAS RN: 5543-33-9
M. Wt: 176.17 g/mol
InChI Key: NOIRXFZFSPXHIM-UHFFFAOYSA-N
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Description

“(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol” is a chemical compound with the CAS Number: 5543-33-9 . It has a molecular weight of 176.17 . The IUPAC name for this compound is the same as its common name . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for “(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol” is 1S/C9H8N2O2/c12-6-8-10-9(11-13-8)7-4-2-1-3-5-7/h1-5,12H,6H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol” is a solid at room temperature . It has a melting point of 58-60°C . .

Scientific Research Applications

Photochemical Behavior

The photochemical behavior of 1,2,4-oxadiazole derivatives, including those similar to (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol, has been studied. These compounds undergo ring photoisomerization to 1,3,4-oxadiazoles upon irradiation at specific wavelengths, indicating potential applications in photochemistry and molecular rearrangements (Buscemi et al., 1988).

Photoinduced Molecular Rearrangements

In a related study, the photochemistry of certain 1,2,4-oxadiazoles was explored in the presence of sulfur nucleophiles. This research revealed a photo-induced redox reaction leading to the synthesis of 1,2,4-thiadiazoles, a process significant for synthetic methodologies in chemical research (Vivona et al., 1997).

Synthesis and Characterization

Another study focused on synthesizing and characterizing specific 1,2,4-oxadiazole derivatives. This research adds to the understanding of the chemical properties and potential applications of these compounds in areas like material science or medicinal chemistry (Wu et al., 2000).

Role in Crystal Packing

The functional role of non-covalent interactions in the crystal packing of 1,2,4-oxadiazole derivatives was investigated, emphasizing the significance of these interactions in supramolecular chemistry. This research can inform the design of new materials with specific structural properties (Sharma et al., 2019).

Antibacterial Properties

A series of 1,2,4-oxadiazole derivatives were synthesized and examined for their antibacterial properties. This research provides insights into the potential of these compounds in developing new antimicrobial agents (Rai et al., 2010).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(3-phenyl-1,2,4-oxadiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-6-8-10-9(11-13-8)7-4-2-1-3-5-7/h1-5,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIRXFZFSPXHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90502907
Record name (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol

CAS RN

5543-33-9
Record name (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-phenyl-1,2,4-oxadiazol-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Wang, R Beck, A Burd, T Blench… - Journal of medicinal …, 2010 - ACS Publications
On the basis of our understanding on the binding interactions of the benzothiophene template within the FIXa active site by X-ray crystallography and molecular modeling studies, we …
Number of citations: 28 pubs.acs.org

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